molecular formula C9H16Cl2N2 B6175772 4-(aminomethyl)-3,5-dimethylaniline dihydrochloride CAS No. 2567496-31-3

4-(aminomethyl)-3,5-dimethylaniline dihydrochloride

Cat. No.: B6175772
CAS No.: 2567496-31-3
M. Wt: 223.1
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Description

4-(Aminomethyl)-3,5-dimethylaniline dihydrochloride is an organic compound with the molecular formula C9H14Cl2N2. It is a derivative of aniline, featuring an aminomethyl group and two methyl groups attached to the benzene ring. This compound is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-3,5-dimethylaniline dihydrochloride typically involves the following steps:

    Nitration: The starting material, 3,5-dimethylaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Aminomethylation: The resulting 4-amino-3,5-dimethylaniline is then subjected to aminomethylation using formaldehyde and a secondary amine.

    Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,5-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-(Aminomethyl)-3,5-dimethylaniline dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-3,5-dimethylaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)aniline dihydrochloride: Similar structure but lacks the methyl groups.

    3,5-Dimethylaniline: Lacks the aminomethyl group.

    4-Aminobenzylamine dihydrochloride: Similar structure but different substitution pattern.

Uniqueness

4-(Aminomethyl)-3,5-dimethylaniline dihydrochloride is unique due to the presence of both aminomethyl and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

2567496-31-3

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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